
Methyl 3-bromo-5-methoxybenzoate
Overview
Description
Methyl 3-bromo-5-methoxybenzoate is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with a bromine atom and a methoxy group, respectively. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-methoxybenzoate can be synthesized through several methods. One common method involves the bromination of methyl 3-methoxybenzoate. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxybenzoic acid is coupled with a brominated reagent in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high efficiency and yield, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to the corresponding methyl 3-methoxybenzoate using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.
Reduction: Methyl 3-methoxybenzoate.
Oxidation: 3-bromo-5-methoxybenzoic acid or 3-bromo-5-methoxybenzaldehyde.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
Methyl 3-bromo-5-methoxybenzoate serves as a crucial intermediate in the synthesis of various complex organic molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, making it a valuable building block in synthetic organic chemistry. Researchers utilize this compound to explore new synthetic pathways and develop novel compounds with desired properties .
Reactivity and Functionalization
The presence of the methoxy group enhances the compound's reactivity, allowing it to participate in electrophilic aromatic substitution reactions. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals where specific substitutions are required . For instance, this compound can be transformed into derivatives that exhibit enhanced biological activities.
Biological Studies
Pharmacological Potential
Recent studies have investigated the pharmacological properties of this compound and its derivatives. It has shown promise in anticancer research, where derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. The bromine atom's presence is thought to enhance the interaction with biological targets, potentially leading to more effective therapeutic agents .
Mechanistic Studies
The compound's interaction with various biological receptors and enzymes has been a focal point in understanding its mechanism of action. Research indicates that the combination of bromine and methoxy groups may modulate enzyme activity, influencing biochemical pathways related to disease processes . Such insights are crucial for developing targeted therapies.
Material Science
Catalysis
this compound has been explored as a catalyst or precursor in various catalytic processes. Its unique structure allows it to participate in metal-catalyzed reactions, such as cross-coupling reactions that are essential for constructing complex molecular architectures . The ability to modify this compound further enhances its utility in material science applications.
Crystal Structure Analysis
Studies involving the crystallization of this compound have provided insights into its solid-state properties. Crystal structure analysis reveals how molecular interactions influence the compound's stability and reactivity, which is vital for applications in drug formulation and material design .
Case Studies
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The bromine and methoxy substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Methyl 3-bromo-5-methoxybenzoate can be compared with other similar compounds such as:
Methyl 2-bromo-5-methoxybenzoate: Similar structure but with the bromine atom at the 2-position, which may result in different reactivity and biological activity.
Methyl 4-bromo-3-methoxybenzoate: Bromine and methoxy groups are at different positions, leading to variations in chemical behavior and applications.
Methyl 3-bromo-4-methoxybenzoate: Another positional isomer with distinct properties and uses
Biological Activity
Methyl 3-bromo-5-methoxybenzoate is a halogenated aromatic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a methoxy group and a bromine atom attached to a benzoate structure, which enhances its lipophilicity and potential pharmacological properties. The molecular formula is C10H11BrO3, with the presence of halogens contributing to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the bromine atom and methoxy group enhances its bioactivity, making it a candidate for further pharmacological studies .
Table 1: Antimicrobial Activity Comparison
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. A study evaluated its cytotoxicity against various cancer cell lines, including neuroblastoma and glioblastoma. The results indicated that the compound significantly inhibited cell proliferation, with lower lethal concentrations compared to several standard chemotherapeutic agents.
Case Study: Cytotoxicity Evaluation
In a study involving glioblastoma cell lines, this compound demonstrated an LC50 (lethal concentration for 50% of cells) of approximately 200 nM, indicating potent cytotoxic effects. The compound was more effective than traditional treatments, suggesting its potential as a novel therapeutic agent .
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes and disrupt cellular pathways crucial for cancer cell survival. The bromine atom may enhance binding affinity to biological targets, contributing to its antimicrobial and anticancer effects .
Research Applications
This compound serves as an important intermediate in organic synthesis and has applications in medicinal chemistry. Its unique combination of substituents allows for selective transformations that are critical in developing new therapeutic agents.
Q & A
Q. Basic: What are the standard synthetic routes for preparing Methyl 3-bromo-5-methoxybenzoate?
Methodological Answer:
this compound is typically synthesized via sequential functionalization of a benzoic acid derivative. A common approach involves:
Bromination : Direct bromination of 5-methoxybenzoic acid using brominating agents like in the presence of a Lewis acid catalyst (e.g., ) .
Esterification : Reaction of the brominated intermediate (3-bromo-5-methoxybenzoic acid) with methanol under acidic conditions (e.g., ) to form the methyl ester .
Key characterization steps include (to confirm methoxy and ester groups) and mass spectrometry (to verify molecular weight).
Q. Basic: How is this compound characterized structurally?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy : identifies protons from methoxy (), ester methyl (), and aromatic protons (split patterns indicate substituent positions). confirms carbonyl () and brominated carbons .
- X-ray Crystallography : For unambiguous assignment, single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolves bond lengths and angles .
Q. Advanced: How can reaction yields for bromination steps be optimized?
Methodological Answer:
Yield optimization involves:
- Catalyst Screening : Testing Lewis acids (e.g., , ) to enhance regioselectivity and reduce side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DCM, DMF) improve bromine activation.
- Temperature Control : Lower temperatures () minimize over-bromination .
Comparative studies using HPLC or GC-MS can quantify product purity and byproducts .
Q. Basic: What are the common reactions involving this compound?
Methodological Answer:
The bromine substituent enables diverse transformations:
- Nucleophilic Aromatic Substitution (NAS) : React with amines or thiols under basic conditions (e.g., , DMF) to introduce functional groups at the 3-position .
- Hydrolysis : Acidic or basic hydrolysis of the ester yields 3-bromo-5-methoxybenzoic acid, a precursor for further derivatization .
Q. Advanced: How should researchers address contradictions in reported physical properties (e.g., melting points)?
Methodological Answer:
Discrepancies in literature data (e.g., melting points, solubility) arise from impurities or polymorphic forms. Resolution strategies include:
- Repetition Under Controlled Conditions : Standardize solvents and crystallization methods.
- Thermogravimetric Analysis (TGA) : Differentiate polymorphs via decomposition profiles.
- Database Cross-Verification : Use authoritative sources like PubChem or CAS Common Chemistry for consensus values .
Q. Advanced: What mechanistic insights exist for the bromination of methoxybenzoate derivatives?
Methodological Answer:
Bromination proceeds via electrophilic aromatic substitution (EAS) , where the methoxy group directs bromine to the para position. Computational studies (DFT calculations) reveal:
- Activation Energy : Lower for para-substitution due to resonance stabilization.
- Steric Effects : Ortho-bromination is disfavored due to steric hindrance from the ester group .
Q. Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates brominated byproducts .
- Distillation : For high-purity isolates, vacuum distillation () is applicable .
Q. Advanced: How can computational modeling aid in predicting reactivity or biological activity?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states for bromination or substitution reactions.
- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) using tools like AutoDock Vina .
Databases like EPA DSSTox provide toxicity profiles for risk assessment .
Q. Basic: What are the biological applications of this compound?
Methodological Answer:
- Drug Discovery : As a building block for antiviral or anti-inflammatory agents.
- Biochemical Probes : The bromine atom serves as a handle for radiolabeling or click chemistry in pathway studies .
Q. Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Follow EPA guidelines for halogenated waste .
Properties
IUPAC Name |
methyl 3-bromo-5-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXGLLDVLYTBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575795 | |
Record name | Methyl 3-bromo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56709-70-7 | |
Record name | Methyl 3-bromo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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